molecular formula C10H8ClNO3S B13276656 3-(4-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride

3-(4-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B13276656
M. Wt: 257.69 g/mol
InChI Key: PAFAETAMNCYCJY-UHFFFAOYSA-N
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Description

3-(4-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives. This compound is characterized by the presence of a 4-methylphenyl group attached to the oxazole ring, which is further substituted with a sulfonyl chloride group at the 5-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methylbenzoyl chloride with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The sulfonyl chloride group is introduced through the reaction of the oxazole derivative with chlorosulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can optimize reaction conditions, such as temperature and pressure, to achieve efficient synthesis. The scalability of these methods allows for the large-scale production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with various nucleophiles, such as amines and alcohols, to form sulfonamide and sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

    Cycloaddition Reactions: The oxazole ring can participate in cycloaddition reactions with various dipolarophiles to form complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, under mild conditions.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under controlled conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed through the reaction with amines.

    Sulfonate Esters: Formed through the reaction with alcohols.

    Sulfonic Acids and Sulfinic Acids: Formed through oxidation and reduction reactions, respectively.

Scientific Research Applications

3-(4-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(4-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The oxazole ring may also interact with biological macromolecules through non-covalent interactions, such as hydrogen bonding and π-π stacking, affecting various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methylphenyl)-1,2-oxazole-5-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl chloride group.

    3-(4-Methylphenyl)-1,2-oxazole-5-sulfinic acid: Similar structure but with a sulfinic acid group instead of a sulfonyl chloride group.

    3-(4-Methylphenyl)-1,2-oxazole-5-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

Uniqueness

The presence of the sulfonyl chloride group in 3-(4-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride makes it a versatile reagent for various chemical transformations. Its ability to undergo substitution reactions with a wide range of nucleophiles allows for the synthesis of diverse derivatives with potential applications in different fields. Additionally, the combination of the oxazole ring and the sulfonyl chloride group provides unique chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H8ClNO3S

Molecular Weight

257.69 g/mol

IUPAC Name

3-(4-methylphenyl)-1,2-oxazole-5-sulfonyl chloride

InChI

InChI=1S/C10H8ClNO3S/c1-7-2-4-8(5-3-7)9-6-10(15-12-9)16(11,13)14/h2-6H,1H3

InChI Key

PAFAETAMNCYCJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=C2)S(=O)(=O)Cl

Origin of Product

United States

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